2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide
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Overview
Description
2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is a deuterium-labeled compound used primarily in scientific research. This compound is a derivative of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone, which is an intermediate in the synthesis of ketamine metabolites. The deuterium labeling (d4) is used to trace the compound in various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide typically involves the following steps:
Bromination: The starting material, 2-(2-chlorophenyl)cyclohexanone, undergoes bromination to introduce a bromine atom at the 6-position of the cyclohexanone ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Deuterium Labeling: Deuterium atoms are introduced at specific positions (d4) to create the labeled compound.
Hydrobromide Formation: The final step involves converting the free base into its hydrobromide salt form for stability and ease of handling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the bromination, amination, and deuterium labeling steps.
Purification: The product is purified using techniques such as recrystallization, chromatography, and distillation.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is used in a wide range of scientific research applications:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It helps in tracing metabolic pathways and understanding the biological fate of related compounds.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Employed in the development of new pharmaceuticals and in environmental studies to trace pollutants.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets NMDA (N-methyl-D-aspartate) receptors in the brain, similar to ketamine.
Pathways Involved: The compound modulates neurotransmitter release and synaptic plasticity, affecting neural communication and potentially leading to anesthetic and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone: The non-deuterated version of the compound.
Ketamine: A well-known anesthetic and analgesic with a similar structure.
Phencyclidine (PCP): Another NMDA receptor antagonist with similar pharmacological effects.
Uniqueness
2-Amino-6-bromo-2-(2-chlorophenyl)cyclohexanone-d4 Hydrobromide is unique due to its deuterium labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research settings, enabling detailed analysis of the compound’s behavior in biological systems.
Properties
IUPAC Name |
2-amino-6-bromo-2-(2-chlorophenyl)cyclohexan-1-one;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO.BrH/c13-9-5-3-7-12(15,11(9)16)8-4-1-2-6-10(8)14;/h1-2,4,6,9H,3,5,7,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGBWRWZOSOHAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79499-60-8 |
Source
|
Record name | Cyclohexanone, 2-amino-6-bromo-2-(2-chlorophenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79499-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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